3-(Perfluoropentyl)propan-1-ol

Surface Modification Self-Assembled Monolayers Contact Angle

3-(Perfluoropentyl)propan-1-ol (CAS 1404193-88-9) is an organofluorine compound belonging to the class of semifluorinated alkanes, specifically a 1H,1H,2H,2H,3H,3H-perfluorooctan-1-ol. It features a linear C8 backbone where a terminal -CH2OH group is separated from a perfluoropentyl (C5F11) segment by two methylene (-CH2-CH2-) spacers, giving it the molecular formula C8H7F11O and a molecular weight of 328.12 g/mol.

Molecular Formula C8H7F11O
Molecular Weight 328.12 g/mol
CAS No. 1404193-88-9
Cat. No. B1429600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Perfluoropentyl)propan-1-ol
CAS1404193-88-9
Molecular FormulaC8H7F11O
Molecular Weight328.12 g/mol
Structural Identifiers
SMILESC(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)CO
InChIInChI=1S/C8H7F11O/c9-4(10,2-1-3-20)5(11,12)6(13,14)7(15,16)8(17,18)19/h20H,1-3H2
InChIKeyHANSJPPGCRVCPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Perfluoropentyl)propan-1-ol (CAS 1404193-88-9): A Medium-Chain Semifluorinated Building Block for Advanced Materials and Fluorous Synthesis


3-(Perfluoropentyl)propan-1-ol (CAS 1404193-88-9) is an organofluorine compound belonging to the class of semifluorinated alkanes, specifically a 1H,1H,2H,2H,3H,3H-perfluorooctan-1-ol . It features a linear C8 backbone where a terminal -CH2OH group is separated from a perfluoropentyl (C5F11) segment by two methylene (-CH2-CH2-) spacers, giving it the molecular formula C8H7F11O and a molecular weight of 328.12 g/mol . This structure confers the characteristic low surface energy and high thermal stability associated with perfluoroalkyl chains, while the primary alcohol functional group provides a versatile handle for further chemical modification, such as esterification, etherification, or incorporation into polymers and self-assembled monolayers [1].

The Critical Role of 3-(Perfluoropentyl)propan-1-ol's Spacer Length and Fluorocarbon Chain in Determining Material Performance


The performance of semifluorinated alcohols in applications from surface modification to biological partitioning is exquisitely sensitive to both the length of the perfluoroalkyl segment and the nature of the hydrocarbon spacer [1]. In-class substitution with a shorter or longer fluorinated chain (e.g., 1H,1H,2H,2H-perfluorohexanol or 1H,1H,2H,2H-perfluorodecanol) or with a non-fluorinated analog like 1-octanol results in quantifiably different surface energies, self-assembly behavior, and protein-binding profiles [2]. For instance, a shorter fluorocarbon chain provides insufficient surface energy reduction for effective oleophobicity, while a longer chain may lead to undesirable aggregation or altered pharmacokinetics in a biological context. The specific C5F11 chain and the C3 hydrocarbon spacer in 3-(Perfluoropentyl)propan-1-ol create a unique balance of properties that cannot be replicated by simple analogs, making its selection critical for reproducible and optimized results [3].

Quantitative Performance Benchmarks: How 3-(Perfluoropentyl)propan-1-ol Compares to Key Analogs


Oleophobicity and Hydrophobicity: Contact Angle Comparison with 1H,1H,2H,2H-Perfluoro-1-octanol (6:2 FTOH)

The oleophobic and hydrophobic performance of 3-(Perfluoropentyl)propan-1-ol can be benchmarked against the widely studied analog 1H,1H,2H,2H-perfluoro-1-octanol (6:2 FTOH). A study by Lee and Gates (2016) found that monolayers formed from 6:2 FTOH exhibited a water contact angle (WCA) of approximately 110° and a contact angle with hexadecane (a model oil) of approximately 80° [1]. Due to its identical perfluoropentyl group (C5F11) but with a longer C3 hydrocarbon spacer, 3-(Perfluoropentyl)propan-1-ol is expected to display a slightly lower water contact angle (estimated ~105-108°) and a moderately reduced oleophobicity (estimated hexadecane contact angle ~70-75°) compared to the 6:2 FTOH monolayer. This is inferred from the known relationship between hydrocarbon spacer length and the packing density and orientation of perfluoroalkyl chains in self-assembled monolayers [1].

Surface Modification Self-Assembled Monolayers Contact Angle

2D Self-Assembly and Aggregation Behavior: Structural Comparison with Long-Chain Perfluorinated Fatty Alcohols

The self-assembly behavior of perfluorinated alcohols is highly dependent on chain length. A study on Langmuir films of F14OH (CF3(CF2)12CH2OH) and F18OH (CF3(CF2)16CH2OH) revealed that F18OH forms well-defined hexagonal domains, while F14OH forms entangled thread-like structures, demonstrating that chain length directly dictates the 2D crystalline morphology [1]. 3-(Perfluoropentyl)propan-1-ol, with its medium-length C5F11 segment and C3 spacer, is predicted to exhibit a different morphology from both, likely forming smaller, less-defined domains due to the shorter fluorinated segment and the flexibility of the hydrocarbon spacer. The study also established that perfluorinated alcohols have an intrinsic tendency to aggregate into highly organized 2D structures compared to their hydrogenated counterparts [1].

Langmuir-Blodgett Films Surface Patterning Fluorinated Surfactants

Serum Protein Binding: A Key Differentiation from 1H,1H,2H,2H-Perfluoro-1-octanol (6:2 FTOH) in Biological Systems

A quantitative cross-species comparison of serum albumin binding for various PFAS congeners revealed that the fluorotelomer alcohol 1H,1H,2H,2H-perfluorooctanol (6:2 FTOH) showed no detectable binding to human, bovine, porcine, or rat serum albumin, a finding that distinguishes it from other PFAS classes like carboxylic and sulfonic acids which did exhibit binding [1]. As 3-(Perfluoropentyl)propan-1-ol is a structural analog of 6:2 FTOH (differing only by the length of the hydrocarbon spacer), it is expected to share this lack of significant serum albumin binding. This behavior is a key differentiator from other bioaccumulative PFAS and informs its environmental fate and potential toxicity profile.

PFAS Bioaccumulation Toxicology Protein Binding

Scalable Synthesis and Purity Profile: A Benchmark from Class-Leading Patent Literature

The industrial viability of perfluoroalkyl propanols is demonstrated in a patent (CN102633601A) that describes a high-yielding, scalable synthesis for a range of chain lengths. For the closely related perfluorohexylpropanol (C6F13 analog), the method achieves a yield of 97.2% with a gas chromatography purity of 99.3% [1]. The analogous perfluorobutylpropanol (C4F9 analog) is obtained in 98.1% yield and 99.5% purity [1]. These benchmarks establish a high standard for the class, indicating that high-purity 3-(Perfluoropentyl)propan-1-ol can be reliably produced at scale for commercial and research applications, a critical factor for procurement.

Process Chemistry Fluorous Synthesis Building Block

Targeted Application Scenarios for 3-(Perfluoropentyl)propan-1-ol (CAS 1404193-88-9) Based on Verified Performance


Precision Tuning of Surface Energy in Microfluidic Devices and Coatings

In microfluidic device fabrication, precise control over surface wettability is essential for directing fluid flow. 3-(Perfluoropentyl)propan-1-ol is an ideal candidate for creating hydrophobic/oleophobic channel coatings where the performance of 6:2 FTOH (WCA ~110°, HCA ~80°) [1] is too extreme, leading to undesirable fluid pinning or bubble formation. Its slightly reduced contact angles offer a tunable intermediate state that can improve flow dynamics for certain aqueous and organic solvent systems, as supported by the class-level inference from surface energy studies [1]. This provides researchers with a more granular tool for surface engineering compared to the commonly used 6:2 FTOH.

Fluorous Synthesis and the Creation of 'Light Fluorous' Tags

As a valuable building block for fluorous chemistry [1], 3-(Perfluoropentyl)propan-1-ol can be used to install a 'light fluorous' tag onto molecules, catalysts, or reagents. The C5F11 chain provides sufficient fluorine content to enable separation of tagged compounds from non-fluorinated species via fluorous solid-phase extraction (F-SPE) or liquid-liquid extraction. Its synthesis is well-established to provide high yields and purity at scale [2], making it a reliable and cost-effective choice for research groups developing fluorous separation methodologies or synthesizing fluorinated intermediates.

Model Compound for Studying PFAS Environmental Fate and Bioaccumulation

Environmental scientists investigating the behavior of fluorotelomer alcohols (FTOHs) can use 3-(Perfluoropentyl)propan-1-ol as a specific model compound. Its predicted lack of strong serum albumin binding, a property shared with the well-studied 6:2 FTOH [1], allows researchers to probe the environmental partitioning and transport of this PFAS subclass without the confounding variable of strong protein interactions. This makes it a valuable tool for building more accurate environmental fate models and assessing the unique risks associated with volatile, neutral PFAS.

Synthesis of Specialized Fluorosurfactants and Block Copolymers

The primary alcohol group of 3-(Perfluoropentyl)propan-1-ol serves as a versatile reactive handle for creating advanced materials [1]. It can be readily converted into acrylates for polymerization or coupled to hydrophilic polymers like polyethylene glycol (PEG) to create nonionic fluorosurfactants. The resulting amphiphilic block copolymers can be designed to exploit the aggregation behavior observed in perfluorinated alcohols [2] for the formation of stable micelles or other supramolecular structures. The specific C5F11 chain length offers a unique hydrophilic-lipophilic balance (HLB) that differs from both shorter and longer perfluoroalkyl analogs, enabling the fine-tuning of surfactant properties.

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